molecular formula C11H16N2O2 B2609439 N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide CAS No. 2194024-88-7

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide

Cat. No.: B2609439
CAS No.: 2194024-88-7
M. Wt: 208.261
InChI Key: JIUKQFGGFQECPZ-UHFFFAOYSA-N
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Description

N-(6-Oxo-5-azaspiro[35]nonan-9-yl)prop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide typically involves the use of Reformatsky reagents. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include refluxing in a mixture of benzene-diethyl ether-HMPA (5:5:1) for a specified duration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind effectively to certain enzymes and receptors, modulating their activity. For instance, its analgesic activity is attributed to its interaction with pain receptors and inhibition of pain signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-9(14)12-8-4-5-10(15)13-11(8)6-3-7-11/h2,8H,1,3-7H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUKQFGGFQECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(=O)NC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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